Perfluoro(methylcyclohexane)

Catalog No.
S589249
CAS No.
355-02-2
M.F
C7F14
M. Wt
350.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro(methylcyclohexane)

CAS Number

355-02-2

Product Name

Perfluoro(methylcyclohexane)

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)cyclohexane

Molecular Formula

C7F14

Molecular Weight

350.05 g/mol

InChI

InChI=1S/C7F14/c8-1(7(19,20)21)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12

InChI Key

QIROQPWSJUXOJC-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F

Synonyms

perfluoro(methylcyclohexane), perfluoromethylcyclohexane

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F

Defluorination of Per- and Polyfluoroalkyl Substances (PFAS)

Solvent for Determining Fluorophilicity

Ingredient for Fluorous Biphase Reactions

Synthesis of Perfluoro-2-methylcyclohex-1-enolate

Heat Transfer Agent

Dielectric Fluid

Solvent for Gases

Perfluorocarbon Tracer

Perfluoro(methylcyclohexane) is a fluorinated organic compound with the molecular formula C7F14\text{C}_7\text{F}_{14} and a molecular weight of approximately 350.05 g/mol. It is characterized by a clear, colorless liquid form, with a melting point of -37 °C and a boiling point ranging from 75 °C to 76 °C. The compound is notable for its high density of 1.80 g/mL at 20 °C and has a vapor pressure of 14 kPa at 25 °C . Its structure consists of a cyclohexane ring fully substituted with fluorine atoms, making it highly hydrophobic and lipophobic.

Perfluoro(methylcyclohexane) is miscible with organic solvents such as acetone and benzene but is incompatible with strong oxidizing agents . This compound is often utilized in specialized applications due to its unique properties, particularly in environments where conventional solvents may not perform effectively.

  • Environmental Persistence: PFC's strong carbon-fluorine bonds make it resistant to degradation in the environment, raising concerns about potential long-term environmental impact [].
  • Bioaccumulation Potential: Some perfluorocarbons can accumulate in living organisms, and further research is needed to determine PFC's potential for bioaccumulation [].
: Involving the interaction of cyclohexane derivatives with fluorinated reagents.
  • Refluxing with Potassium Permanganate: This method involves refluxing the compound with saturated potassium permanganate to remove impurities and hydrocarbons, followed by distillation and drying processes .
  • These methods allow for the production of high-purity perfluoro(methylcyclohexane), suitable for various applications.

    The biological activity of perfluoro(methylcyclohexane) is limited due to its high fluorination, which generally leads to low reactivity with biological molecules. Studies indicate that it exhibits mild toxicity when inhaled but does not have significant bioaccumulation or long-term toxicity effects reported in the literature . Its use as a tracer gas in environmental studies suggests that it can be monitored without substantial biological impact.

    Perfluoro(methylcyclohexane) has several specialized applications:

    • Solvent for Fluorous Biphase Reactions: It acts as an effective solvent for determining the fluorophilicity of hydrocarbon and fluorocarbon-functionalized compounds .
    • Heat Transfer Agent: Due to its thermal stability, it is employed in systems requiring efficient heat transfer.
    • Dielectric Fluid: Utilized in electrical applications due to its insulating properties.
    • Tracer Gas: Used in environmental studies to trace gas movement without significant ecological impact .

    Interaction studies involving perfluoro(methylcyclohexane) focus on its behavior in various chemical environments, particularly concerning its solubility and reactivity profiles. Research has shown that it interacts favorably with other fluorinated compounds, making it useful in developing new materials and chemical processes . Its role as a solvent in fluorous systems enhances the separation and purification processes in organic chemistry.

    Perfluoro(methylcyclohexane) shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaKey Features
    PerfluorocyclopentaneC5F10\text{C}_5\text{F}_{10}Smaller ring structure; lower boiling point
    PerfluorodecalinC10F18\text{C}_{10}\text{F}_{18}Larger ring structure; higher boiling point
    PerfluoromethylcyclopentaneC6F12\text{C}_6\text{F}_{12}Similar structure; fewer fluorine substitutions
    PerfluorobutaneC4F10\text{C}_4\text{F}_{10}Straight-chain structure; different physical properties

    Uniqueness

    Perfluoro(methylcyclohexane) stands out due to its unique cyclohexane structure fully substituted with fluorine atoms, providing distinct physical properties such as high density and low volatility compared to other similar compounds. Its specific applications as a solvent and tracer gas further emphasize its specialized role in both chemical synthesis and environmental monitoring.

    XLogP3

    4.1

    Boiling Point

    76.3 °C

    Melting Point

    -44.7 °C

    UNII

    VJ9772YW63

    Vapor Pressure

    105.80 mmHg

    Other CAS

    355-02-2

    Wikipedia

    Perfluoromethylcyclohexane

    Use Classification

    PFAS (per- and polyfluoroalkyl substances) -> OECD Category

    General Manufacturing Information

    Cyclohexane, 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)-: ACTIVE

    Dates

    Modify: 2023-08-15

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